molecular formula C9H8ClNO2 B13546168 1-(4-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid

1-(4-Chloro-pyridin-2-YL)-cyclopropanecarboxylic acid

Cat. No.: B13546168
M. Wt: 197.62 g/mol
InChI Key: JXQYPMWRNMZPKZ-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 4-chloropyridine with a cyclopropane carboxylate ester in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

  • 1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid
  • 4-Acetyl-2-chloropyridine

Comparison: 1-(4-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to the position of the chlorine atom on the pyridine ring and the presence of the cyclopropane carboxylic acid moiety

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H8ClNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)

InChI Key

JXQYPMWRNMZPKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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